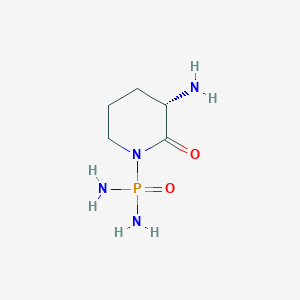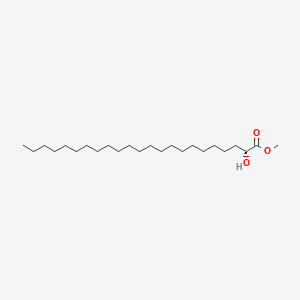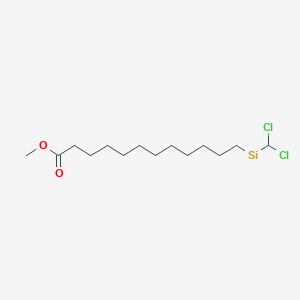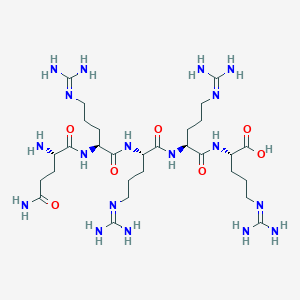
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring attached to a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine typically involves the condensation of 6-methoxy-1-naphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Another method involves the use of metal triflates to promote the intramolecular annulation of o-formyl allylbenzenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)-1,3-thiazol-2-amine.
Reduction: 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring can act as a bioisostere for other heterocycles, allowing it to modulate biological activity by binding to specific sites on proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Methoxynaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole .
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone .
Uniqueness
4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unique due to its combination of a methoxynaphthalene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with potential biological and industrial applications.
Properties
CAS No. |
650626-14-5 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12N2OS/c1-17-10-5-6-11-9(7-10)3-2-4-12(11)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
InChI Key |
DHDIVNVRBCMBDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)




![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)


